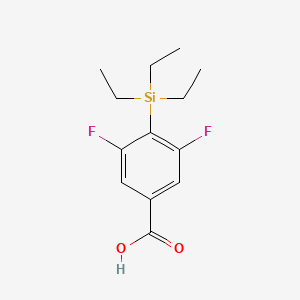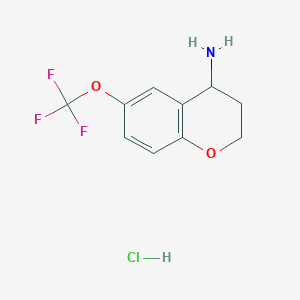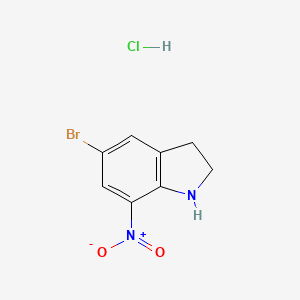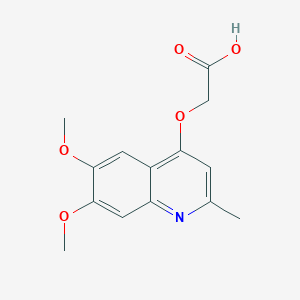
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with methoxy groups and an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid involves several steps. One common method includes the reaction of 6,7-dimethoxy-2-methylquinoline with chloroacetic acid in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified quinoline derivatives with altered functional groups.
Scientific Research Applications
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The methoxy groups and acetic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
2-((6,7-Dimethoxy-2-methylquinolin-4-yl)oxy)acetic acid can be compared with other similar compounds, such as:
6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic acid: This compound has a similar quinoline core but with different substituents, leading to distinct chemical and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core, which exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-2-methylquinolin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C14H15NO5/c1-8-4-11(20-7-14(16)17)9-5-12(18-2)13(19-3)6-10(9)15-8/h4-6H,7H2,1-3H3,(H,16,17) |
InChI Key |
FBHFRISXUWBOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)OC)OC)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



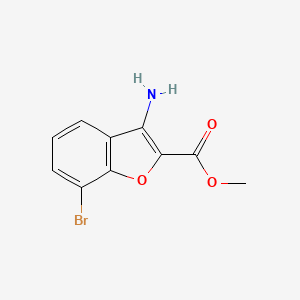
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11848323.png)
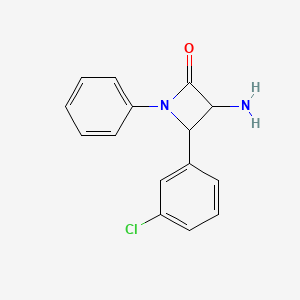
![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)

![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)


